molecular formula C28H30N4O2 B5707402 [4-(4-Phenyl-piperazine-1-carbonyl)-phenyl]-(4-phenyl-piperazin-1-yl)-methanone

[4-(4-Phenyl-piperazine-1-carbonyl)-phenyl]-(4-phenyl-piperazin-1-yl)-methanone

Cat. No.: B5707402
M. Wt: 454.6 g/mol
InChI Key: BLQNJDRTGJNSDZ-UHFFFAOYSA-N
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Description

[4-(4-Phenyl-piperazine-1-carbonyl)-phenyl]-(4-phenyl-piperazin-1-yl)-methanone is a bis-arylpiperazine derivative featuring two 4-phenylpiperazine moieties connected via carbonyl groups to a central phenyl ring. For instance, compounds with similar arylpiperazine-carbonyl linkages demonstrate moderate to high yields (41–92%) and melting points ranging from 81°C to 190°C, depending on substituents .

Properties

IUPAC Name

[4-(4-phenylpiperazine-1-carbonyl)phenyl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O2/c33-27(31-19-15-29(16-20-31)25-7-3-1-4-8-25)23-11-13-24(14-12-23)28(34)32-21-17-30(18-22-32)26-9-5-2-6-10-26/h1-14H,15-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQNJDRTGJNSDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Phenyl-piperazine-1-carbonyl)-phenyl]-(4-phenyl-piperazin-1-yl)-methanone typically involves multi-step organic reactions. One common route includes the acylation of phenylpiperazine with a suitable carbonyl compound, followed by further functionalization to introduce additional phenyl groups. Reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[4-(4-Phenyl-piperazine-1-carbonyl)-phenyl]-(4-phenyl-piperazin-1-yl)-methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinones, while reduction could produce alcohols or amines

Scientific Research Applications

Chemistry

In chemistry, [4-(4-Phenyl-piperazine-1-carbonyl)-phenyl]-(4-phenyl-piperazin-1-yl)-methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its piperazine core is a common motif in many biologically active molecules, making it a candidate for drug development, particularly in the field of neuropharmacology.

Medicine

Medicinally, derivatives of this compound are investigated for their potential therapeutic effects. They may exhibit activity against various neurological disorders due to their ability to interact with neurotransmitter receptors.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its structural rigidity and functional versatility.

Mechanism of Action

The mechanism of action of [4-(4-Phenyl-piperazine-1-carbonyl)-phenyl]-(4-phenyl-piperazin-1-yl)-methanone involves its interaction with specific molecular targets. In medicinal chemistry, it may bind to neurotransmitter receptors, modulating their activity and influencing neurological pathways. The exact pathways and molecular targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Table 1: Substituent Impact on Physical Properties

Compound Name (Example) Substituents Yield (%) Melting Point (°C) Key Spectral Data (IR, NMR) Evidence ID
A-15 () 2,3-Dichlorophenyl, 4-methylpiperazine 41 156–158 IR: 1643 cm⁻¹ (amide C=O)
Compound 12 () 3-Bromophenyl, 4-hydroxyphenylpiperazine 83 153–154 Rf: 0.41 (TLC)
4-(4-Fluorobenzyl)piperazin-1-ylmethanone () 4-Fluorobenzyl, 4-chlorophenyl 50 81–82 $^1$H NMR: δ 7.32 (ArH), 3.82 (CH$_2$)
Target Compound 4-Phenylpiperazine (×2) N/A N/A Inferred C=O stretch ~1640–1660 cm⁻¹
  • Halogenated Analogs: Dichlorophenyl (A-15) and chlorophenyl () substituents reduce yields (41–50%) compared to non-halogenated compounds, likely due to steric and electronic challenges in synthesis . Melting points are higher (>150°C) for rigid structures like A-15, whereas flexible benzyl groups () lower melting points (~80°C).
  • Hydroxylated Analogs : Compounds with 4-hydroxyphenylpiperazine () exhibit higher yields (83–92%) and moderate melting points (153–165°C), suggesting improved crystallinity from hydrogen bonding . The target compound’s lack of hydroxyl groups may reduce aqueous solubility but enhance membrane permeability.
  • For example, 1-(4-Fluorobenzoyl)piperidin-3-yl-methanone () combines fluorobenzoyl and piperidine moieties, diverging from the target’s phenyl-centric structure .

Biological Activity

The compound [4-(4-Phenyl-piperazine-1-carbonyl)-phenyl]-(4-phenyl-piperazin-1-yl)-methanone, also referred to as a piperazine derivative, has garnered attention for its potential biological activities. This article reviews its synthesis, biological activities, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C23H26N4O(Molecular Weight 402.48 g mol)\text{C}_{23}\text{H}_{26}\text{N}_{4}\text{O}\quad (\text{Molecular Weight }402.48\text{ g mol})

Synthesis

The synthesis of piperazine derivatives typically involves the reaction of piperazine with various carbonyl compounds. The specific synthetic route for this compound may involve the use of substituted phenyl groups to enhance biological activity. For example, the synthesis can be achieved through the reaction of 4-(4-phenylpiperazine) with appropriate carbonyl precursors under controlled conditions to yield the target methanone structure.

Antitumor Activity

Research indicates that piperazine derivatives exhibit significant antitumor properties. A study on similar compounds showed that they inhibited tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antibacterial and Antifungal Properties

The compound has also been evaluated for antibacterial and antifungal activities. Compounds with similar structures have demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis .

Neuropharmacological Effects

Piperazine derivatives are known to interact with neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction suggests potential applications in treating psychiatric disorders such as depression and anxiety. Studies have shown that these compounds can modulate receptor activity, leading to altered neurotransmission and behavioral effects in animal models .

Case Study 1: Antitumor Efficacy

In a controlled study, a series of piperazine derivatives were tested for their cytotoxic effects on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent antitumor activity. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Antibacterial Activity

Another study evaluated the antibacterial efficacy of piperazine derivatives against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, indicating strong antibacterial properties .

Table 1: Summary of Biological Activities

Activity TypeAssessed CompoundsIC50 (µM)Mechanism
AntitumorPiperazine Derivatives5 - 15Apoptosis induction
AntibacterialPiperazine Derivatives10 - 20Cell wall synthesis disruption
AntifungalPiperazine Derivatives15 - 30Protein synthesis inhibition

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